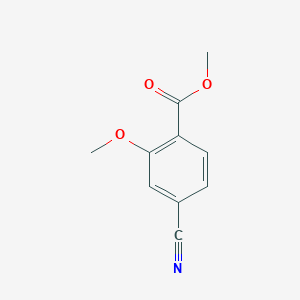

Methyl 4-cyano-2-methoxybenzoate

概要

説明

“Methyl 4-cyano-2-methoxybenzoate” is a chemical compound with the CAS Number: 406719-76-4 . It has a molecular weight of 191.19 and its IUPAC name is methyl 4-cyano-2-methoxybenzoate .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-cyano-2-methoxybenzoate” were not found in the search results, it’s known that carboxylate derivatives like this can be used as intermediates in organic synthesis .Molecular Structure Analysis

The molecular formula of “Methyl 4-cyano-2-methoxybenzoate” is C10H9NO3 . The InChI key, which is a unique identifier for the compound, is JFCISGMVSHCQBL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 4-cyano-2-methoxybenzoate” is a solid at room temperature . The compound should be stored in a dry room at normal temperature .科学的研究の応用

Synthesis Approaches

The synthesis of methyl 4-cyano-2-methoxybenzoate involves multiple steps, starting from basic aromatic compounds. A specific synthesis approach includes bromination, hydrolysis, cyanidation, methoxylation, followed by esterification to achieve high purity and yield of the target compound (Chen Bing-he, 2008). This process underlines the compound's synthesis flexibility and chemical reactivity, which can be tailored for various applications in scientific research.

Thermochemical Studies

Thermochemical properties, such as combustion and vaporization enthalpies, have been experimentally and computationally determined for methyl 2- and 4-methoxybenzoates. These studies offer insights into the structural and thermochemical characteristics, supporting their use in materials science and chemical engineering applications (H. Flores et al., 2019).

Biochemical and Pharmaceutical Research

Antimicrobial and Preservative Properties

Methyl 4-hydroxybenzoate, closely related to the target compound, showcases antimicrobial capabilities, making it a potential candidate for use as a preservative in cosmetics, drugs, and food products. Its structural analysis reveals extensive intermolecular hydrogen bonding, which could be key to its functional properties (Abeer A. Sharfalddin et al., 2020).

Environmental Applications

Photostabilization and Photoprotection

Methyl salicylate and related compounds, such as methyl 2-methoxybenzoate, have been studied for their ability to generate and quench singlet molecular oxygen, a property that can be exploited in photostabilization and protection of materials against photo-induced degradation. This capability highlights the potential use of methyl 4-cyano-2-methoxybenzoate and its derivatives in developing more effective photoprotective agents (A. Soltermann et al., 1995).

Advanced Material Science

Esterification and Transesterification Processes

The compound's derivatives, including long-chain alkyl benzoates, can be synthesized through lipase-catalyzed transesterification, indicating its relevance in producing lipophilic compounds for various applications in material science and biotechnology (K. Vosmann et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with it are P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Mode of Action

It is known that the compound can participate in various organic reactions such as esterification, condensation, and amination .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .

Action Environment

Methyl 4-cyano-2-methoxybenzoate is stable at room temperature and should be stored in a cool, dry place, away from sources of ignition and oxidizing agents . It is slightly soluble in water and soluble in organic solvents such as ethanol and chloroform . The compound may irritate the respiratory system and mucous membranes, and should be handled in a well-ventilated area to avoid inhalation of its vapors .

特性

IUPAC Name |

methyl 4-cyano-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCISGMVSHCQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

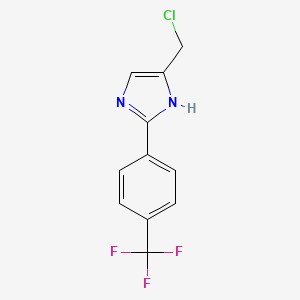

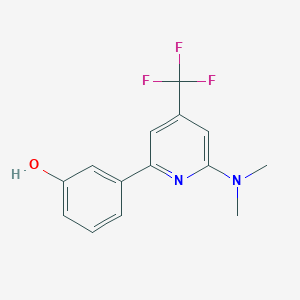

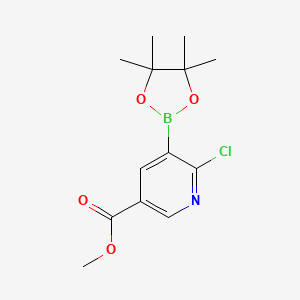

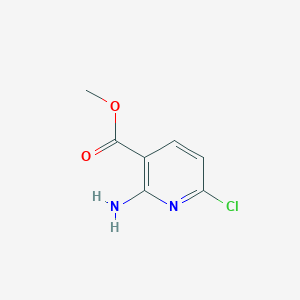

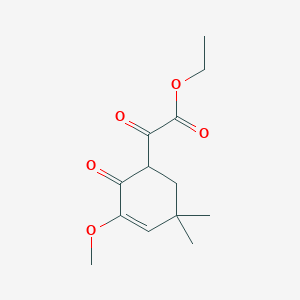

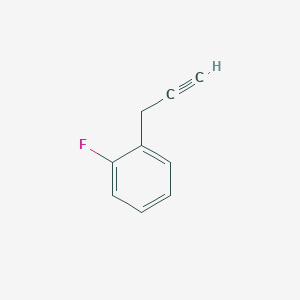

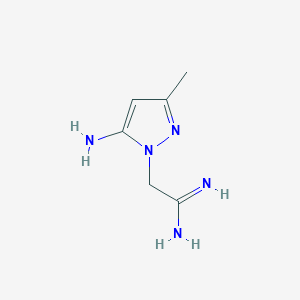

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

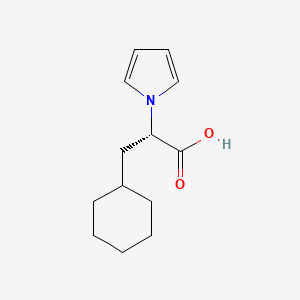

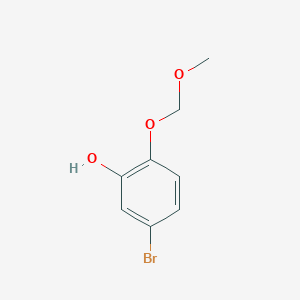

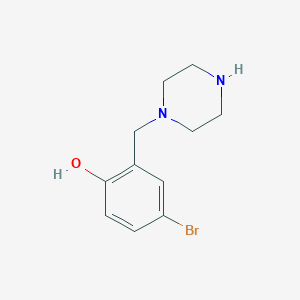

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)

![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)

![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)